N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide
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Overview
Description
N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, an isopropyl group, and a pyridinesulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 4-isopropyl-1-piperazine with N-methyl-3-pyridinesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide can be compared with other piperazine derivatives, such as:
4-(4-isopropyl-1-piperazinyl)phenol: Similar structure but with a phenol group instead of a pyridinesulfonamide moiety.
4-(4-isopropyl-1-piperazinyl)benzoic acid: Contains a benzoic acid group instead of a pyridinesulfonamide moiety.
4-(4-isopropyl-1-piperazinyl)-N-(3-methyl-4-piperidinyl)benzamide: Features a benzamide group and an additional piperidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
57725-23-2 |
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Molecular Formula |
C13H22N4O2S |
Molecular Weight |
298.41 g/mol |
IUPAC Name |
N-methyl-4-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H22N4O2S/c1-11(2)16-6-8-17(9-7-16)12-4-5-15-10-13(12)20(18,19)14-3/h4-5,10-11,14H,6-9H2,1-3H3 |
InChI Key |
XDTSIKVFQRRICD-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)NC |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)NC |
Origin of Product |
United States |
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